molecular formula C12H10ClNO B2807916 2-Chloro-6,8-dimethylquinoline-3-carbaldehyde CAS No. 73568-31-7

2-Chloro-6,8-dimethylquinoline-3-carbaldehyde

Cat. No. B2807916
CAS RN: 73568-31-7
M. Wt: 219.67
InChI Key: FXUMJBPZONRYQS-UHFFFAOYSA-N
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Description

2-Chloro-6,8-dimethylquinoline-3-carbaldehyde (CAS# 73568-31-7) is a research chemical . It has a molecular formula of C12H10ClNO and a molecular weight of 219.67 .


Synthesis Analysis

The synthesis of 2-Chloro-6,8-dimethylquinoline-3-carbaldehyde can be achieved through the Vilsmeier-Haack reaction . The construction of novel quinoline derivatives are detailed in Scheme 1 .


Molecular Structure Analysis

The molecular structure of 2-Chloro-6,8-dimethylquinoline-3-carbaldehyde includes a quinoline ring system . The InChI key is FXUMJBPZONRYQS-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs covers the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .


Physical And Chemical Properties Analysis

2-Chloro-6,8-dimethylquinoline-3-carbaldehyde is a solid . It has a boiling point of 365.4 ℃ at 760 mmHg and a density of 1.27 g/cm^3 .

Scientific Research Applications

Chemical Synthesis and Reactions

2-Chloro-6,8-dimethylquinoline-3-carbaldehyde has been a focus of research for its role in the synthesis of various chemical compounds. Recent advances in the chemistry of this compound and its analogs have been documented, with a special emphasis on the synthesis of quinoline ring systems and the construction of fused or binary quinoline-cord heterocyclic systems (Hamama et al., 2018). Furthermore, a comprehensive review from 1979 to 1999 has detailed the synthesis and reactions of 2-chloroquinoline-3-carbaldehyde, highlighting its application in the synthesis of biologically important compounds (Abdel-Wahab & Khidre, 2012).

Green Synthetic Methods

The green synthetic methods for 2-chloroquinoline-3-carbaldehydes have also been reviewed, showcasing environmentally friendly approaches such as microwave, ultrasound, and solvent-free methods. These methods have been successfully applied in the production of biologically active compounds (Patel, Dholakia, & Patel, 2020).

Biological Activity and Applications

Studies have explored the biological activities of compounds derived from 2-chloroquinoline-3-carbaldehyde. For instance, the synthesis and antimicrobial screening of novel quinoline-thiazole derivatives have been conducted, showing effectiveness against various bacteria and fungi (Desai et al., 2012). Additionally, the synthesis of novel heterocyclic substituted quinoline Schiff bases demonstrated potential antimicrobial agents, with studies on their DNA binding properties (Lamani et al., 2008).

Corrosion Inhibition

Research has also been conducted on the corrosion inhibition properties of quinoline derivatives, including 2-chloroquinoline-3-carbaldehyde, for protecting metals like mild steel in acidic environments. This includes studies on adsorption behavior, surface morphology, and inhibition mechanisms (Lgaz et al., 2017).

Synthetic Techniques Improvement

Efforts to improve synthetic techniques for 2-chloroquinoline-3-carbaldehyde have been documented. For example, an alternative, convenient method for its synthesis using phosphorus pentachloride as a chlorinating agent has been developed, which is notable for its efficiency and good yield (Romero, 2016).

Molecular Docking and Bioactivity

The compound's derivatives have been studied for potential bioactivity. For instance, docking analysis of new heterocyclic systems synthesized from 2-chloroquinoline-3-carbaldehydes has been conducted to evaluate their potential as human AKT1 inhibitors, which could have implications in cancer treatment (Ghanei et al., 2016).

Safety And Hazards

The safety information available indicates that 2-Chloro-6,8-dimethylquinoline-3-carbaldehyde is classified as Acute Tox. 4 Oral, with a hazard statement of H302 . It’s recommended to handle it with care.

properties

IUPAC Name

2-chloro-6,8-dimethylquinoline-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c1-7-3-8(2)11-9(4-7)5-10(6-15)12(13)14-11/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXUMJBPZONRYQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C=C(C(=N2)Cl)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6,8-dimethylquinoline-3-carbaldehyde

CAS RN

73568-31-7
Record name 73568-31-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
2
Citations
C Dasaradhan, FR Nawaz Khan - Polycyclic Aromatic Compounds, 2022 - Taylor & Francis
Catalyst free efficient and straightforward method is accounted for the synthesis of 2,4-disubstituted quinazolines utilizing urea was seen as a modest, nontoxic, easily biodegradable, …
Number of citations: 3 www.tandfonline.com
AU Borse - books.google.com
Medicinal chemistry comprises designing and synthesizing new compounds with subsequent evaluation of their biological activities to set the new assumption as the basis for further …
Number of citations: 0 books.google.com

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